6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC15066610
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O4 |
|---|---|
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H15N3O4/c1-25-16-8-4-14(5-9-16)17-10-11-18(22)20(19-17)12-13-2-6-15(7-3-13)21(23)24/h2-11H,12H2,1H3 |
| Standard InChI Key | HQDUIYJSOYOTHA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Synthesis of the Compound
The synthesis of pyridazinone derivatives typically involves:
-
Condensation Reaction: Reacting hydrazine derivatives with dicarbonyl compounds to form the pyridazine ring.
-
Substitution Reactions: Introducing functional groups like methoxyphenyl and nitrobenzyl at specific positions on the pyridazine core.
A possible synthetic pathway for this compound could involve:
-
Starting with a 3(2H)-pyridazinone core.
-
Substituting the 6-position with a 4-methoxyphenyl group using an electrophilic aromatic substitution reaction.
-
Introducing the 4-nitrobenzyl group at the 2-position through alkylation or related methods.
Biological Activities
Pyridazinone derivatives, including compounds structurally similar to 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one, have been researched for various biological activities:
-
Antimicrobial Activity:
-
Many pyridazinones exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.
-
-
Anti-inflammatory Potential:
-
Pyridazinones are known to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
-
-
Antioxidant Properties:
-
The presence of electron-donating groups like methoxy enhances free radical scavenging activity.
-
-
Anticancer Activity:
-
Nitro-substituted aromatic compounds often show cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
-
-
Enzyme Inhibition:
-
Pyridazinones have been identified as inhibitors of phosphodiesterase (PDE), making them candidates for cardiovascular and neurological therapies.
-
Potential Applications
The combination of functional groups in this compound suggests potential applications in drug discovery:
-
Therapeutics: Development of anti-inflammatory or anticancer agents.
-
Diagnostics: Use as molecular probes in imaging or biochemical assays.
-
Material Science: Possible applications in organic electronics due to its conjugated structure.
Research Directions
Future studies on 6-(4-methoxyphenyl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one could focus on:
-
Detailed pharmacokinetics and pharmacodynamics profiling.
-
Optimization of synthetic routes for higher yields and purity.
-
Exploration of structure-activity relationships (SAR) to enhance efficacy.
-
Evaluation of environmental impact and biodegradability.
This compound represents a promising scaffold for further exploration in medicinal chemistry and material science domains due to its versatile structure and functional properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume